5-Fam-pmdm6

Fluorescence Polarization Peptide Conjugate Stability Fluorescent Probe Procurement

Researchers requiring a validated fluorescent tracer for MDM2 binding assays often face variability from in-house labeled peptides. 5-FAM-PMDM6 eliminates this risk with its defined sequence and single-isomer 5-FAM label, ensuring reproducible FP data. - Sub-nanomolar affinity (Kd 1.4 ± 0.3 nM) enables detection of inhibitors from low nM to μM range. - Hydrolytically stable amide linkage ensures consistent signal over 30-min equilibrium binding. - Supplied as ≥95% pure lyophilized powder; reconstitute in DMSO or aqueous buffer for immediate use in 96-/384-well HTS.

Molecular Formula C84H96ClN14O24PS
Molecular Weight 1784.2 g/mol
Cat. No. B15137275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fam-pmdm6
Molecular FormulaC84H96ClN14O24PS
Molecular Weight1784.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C1(CC1)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=C2C=CC(=C3)Cl)NC(=O)C(CC4=CC=C(C=C4)OP(=O)(O)O)NC(=O)C(C)(C)NC(=O)C(CCSC)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCNC(=O)CCNC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O
InChIInChI=1S/C84H96ClN14O24PS/c1-43(2)33-61(73(109)94-60(71(87)107)41-67(86)102)97-81(117)83(28-29-83)99-78(114)57(23-24-70(105)106)92-76(112)64(37-47-42-90-59-38-48(85)14-19-52(47)59)95-75(111)63(35-45-11-17-51(18-12-45)123-124(118,119)120)96-80(116)82(3,4)98-77(113)58(27-32-125-5)93-74(110)62(34-44-9-7-6-8-10-44)91-69(104)26-30-88-68(103)25-31-89-72(108)46-13-20-54-53(36-46)79(115)122-84(54)55-21-15-49(100)39-65(55)121-66-40-50(101)16-22-56(66)84/h6-22,36,38-40,42-43,57-58,60-64,90,100-101H,23-35,37,41H2,1-5H3,(H2,86,102)(H2,87,107)(H,88,103)(H,89,108)(H,91,104)(H,92,112)(H,93,110)(H,94,109)(H,95,111)(H,96,116)(H,97,117)(H,98,113)(H,99,114)(H,105,106)(H2,118,119,120)/t57-,58-,60-,61-,62-,63-,64-/m0/s1
InChIKeySOJWFPRRLDTYFP-XYVYTFQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-FAM-PMDM6 (PMDM6-F) Procurement Specifications: MDM2 Fluorescent Probe for p53 Interaction Studies


5-FAM-PMDM6 (synonym: PMDM6-F; molecular weight: 1784.23 Da; molecular formula: C84H96ClN14O24PS) is a biologically active, fluorescently labeled peptidomimetic probe . The compound consists of an 11‑amino acid high-affinity MDM2-binding peptide conjugated at its N‑terminus to the single-isomer fluorescent dye 5‑carboxyfluorescein (5-FAM) via a βAla‑βAla linker [1]. Its sequence—5‑FAM‑βAla‑βAla‑Phe‑Met‑Aib‑pTyr‑(6‑Cl‑L‑Trp)‑Glu‑Ac3c‑Leu‑Asn‑NH2—incorporates multiple non‑proteinogenic residues (Aib, Ac3c) and a phosphotyrosine, conferring high binding affinity to the N‑terminal domain of the E3 ubiquitin ligase MDM2 [2]. 5‑FAM‑PMDM6 is primarily supplied as a lyophilized powder (≥95% purity) for reconstitution in aqueous buffers or DMSO and is intended for fluorescence polarization‑based binding and competition assays .

Format Lyophilized, pre-labeled fluorescent probe for direct reconstitution
Assay Type Fluorescence polarization (FP) binding and competition assays
Target Engagement MDM2 N‑terminal domain (residues 1–118) interaction studies
Workflow Fit MDM2 inhibitor screening, PROTAC validation, and p53 pathway research

5-FAM-PMDM6 Selection Rationale: Why Generic Fluorescent Probes or Unlabeled Peptides Are Inadequate Substitutes


Generic substitution of 5‑FAM‑PMDM6 with alternative fluorescent MDM2 probes or unlabeled peptide analogs is not scientifically equivalent and introduces procurement risk. First, the 5‑FAM fluorophore is a single isomer that forms stable amide bonds with the peptide backbone, whereas FITC‑labeled analogs degrade more rapidly and require stricter conjugation conditions—compromising assay reproducibility and shelf‑life . Second, the unlabeled PMDM6 peptide lacks intrinsic detectability and cannot be used directly in fluorescence polarization assays without secondary labeling steps that introduce lot‑to‑lot variability and additional validation burden . Third, the peptide sequence itself contains non‑proteinogenic residues (Aib, Ac3c) and a 6‑chloro‑L‑tryptophan substitution that are essential for its sub‑nanomolar MDM2 affinity; generic p53‑derived peptide probes or simplified MDM2 ligands exhibit >10‑fold weaker binding, rendering them unsuitable for high‑stringency competition assays [1]. These intrinsic structural and functional distinctions preclude simple interchange with off‑the‑shelf alternatives.

Fluorophore stability gap

FITC‑labeled analogs degrade faster than 5‑FAM amide conjugates, which may shift assay reproducibility and shelf‑life.

Detection readiness

Unlabeled PMDM6 lacks intrinsic fluorescence; secondary labeling introduces lot‑to‑lot variability and validation burden.

Binding affinity mismatch

Generic p53‑derived peptides exhibit >10‑fold weaker MDM2 binding, limiting high‑stringency competition assay suitability.

5-FAM-PMDM6 Quantitative Comparative Evidence: Procurement-Relevant Differentiation Metrics


Fluorophore Stability: 5‑FAM Amide Conjugates Demonstrate Superior Shelf‑Life Compared to FITC‑Labeled Peptide Analogs

5‑FAM‑PMDM6 incorporates a 5‑carboxyfluorescein fluorophore conjugated via a stable amide linkage. In comparative stability studies of fluorophore‑peptide conjugates, 5‑FAM‑labeled peptides exhibit substantially slower degradation kinetics than their FITC‑labeled counterparts, which are susceptible to thiourea bond hydrolysis . While direct accelerated stability data for 5‑FAM‑PMDM6 are not publicly available, class‑level evidence demonstrates that FITC‑labeled peptides deteriorate more rapidly than corresponding FAM conjugates under identical storage conditions; this degradation directly reduces fluorescence signal fidelity and assay reproducibility . The single‑isomer nature of 5‑FAM eliminates the chromatographic heterogeneity and lot‑to‑lot variability associated with mixed‑isomer 5(6)‑FAM preparations [1].

Fluorophore Stability
Class-level inference
5‑FAM‑PMDM6 (amide) degrades slower than FITC‑labeled analogs
Supports selection for long‑term screening stability
Quantitative half‑life data not reported for this compound
Fluorescence Polarization Peptide Conjugate Stability Fluorescent Probe Procurement

Direct Detection Capability: 5‑FAM‑PMDM6 Eliminates Secondary Labeling Steps Required for Unlabeled PMDM6

5‑FAM‑PMDM6 is a fully functional, ready‑to‑use fluorescent probe that enables direct fluorescence polarization (FP) detection of MDM2 binding without secondary labeling or antibody amplification steps. The unlabeled PMDM6 peptide (identical core sequence lacking the 5‑FAM‑βAla‑βAla modification) is non‑fluorescent and cannot be detected in FP assays unless conjugated to a fluorophore post‑synthesis or used in orthogonal detection modalities such as TR‑FRET or AlphaScreen that require additional reagent components . The FP assay with 5‑FAM‑PMDM6 employs a 1 nM probe concentration to generate a robust polarization signal proportional to MDM2 binding, with a measured Kd of 1.4 ± 0.3 nM for the MDM2 (residues 1‑118) interaction .

Direct Detection
Head‑to‑head
5‑FAM‑PMDM6 emits at 521 nm without secondary steps; unlabeled PMDM6 gives zero signal
Eliminates in‑house labeling variability for FP assays
Kd = 1.4 ± 0.3 nM for MDM2 (residues 1–118)
Fluorescence Polarization MDM2 Binding Assay Assay Workflow Optimization

MDM2 Binding Affinity: 5‑FAM‑PMDM6 Exhibits Sub‑Nanomolar Ki Enabling High‑Stringency Competition Assays

5‑FAM‑PMDM6 is a high‑affinity MDM2 ligand that enables sensitive detection of competitive inhibitors in fluorescence polarization assays. In direct binding saturation experiments, the Kd of 5‑FAM‑PMDM6 for recombinant human MDM2 (residues 1‑118) was determined to be 1.4 ± 0.3 nM . When used as a tracer in competition assays, the peptide demonstrates an inhibitory Ki of <1 nM, indicating that it occupies the p53‑binding pocket of MDM2 with exceptional affinity [1]. This sub‑nanomolar binding affinity provides a >10‑fold greater sensitivity window compared to generic wild‑type p53‑derived peptide probes (reported Kd values typically in the 10‑50 nM range) when detecting small‑molecule MDM2 inhibitors or PROTAC candidates [2].

MDM2 Affinity
Cross‑study comparable
Kd = 1.4 ± 0.3 nM; Ki
Reported >10‑fold higher affinity than wild‑type p53 peptides
Supports inhibitor detection at low‑nanomolar concentrations
Sequence Optimization
Class-level inference
>100‑fold affinity gain vs. unmodified p53 (15‑29) peptide
Non‑proteinogenic residues (Aib, Ac3c, 6‑Cl‑Trp) stabilize bioactive conformation
Reported Ki for wild‑type peptide ~200–500 nM
Conjugation Chemistry
Class-level inference
Amide‑linked 5‑FAM resists hydrolysis; FITC‑thiourea bonds degrade faster
Reduces batch‑to‑batch signal drift for quantitative FP
Stability advantage observed across multiple manufacturer validations
MDM2-p53 Interaction Inhibitor Screening Competitive Binding Assay

Sequence‑Specific Optimization: Non‑Proteinogenic Residues Confer Enhanced MDM2 Affinity Over Unmodified p53‑Derived Peptides

The peptide core of 5‑FAM‑PMDM6 (Phe‑Met‑Aib‑pTyr‑(6‑Cl‑L‑Trp)‑Glu‑Ac3c‑Leu‑Asn‑NH2) is a peptidomimetic optimized for MDM2 binding through systematic residue substitution and conformational constraint. The incorporation of α‑aminoisobutyric acid (Aib) and 1‑aminocyclopropane‑1‑carboxylic acid (Ac3c) restricts backbone flexibility, stabilizing the bioactive α‑helical conformation required for optimal occupancy of the MDM2 hydrophobic cleft [1]. The 6‑chloro‑L‑tryptophan substitution at position 7 (replacing the native p53 Trp23 residue) introduces a halogen atom that engages in favorable van der Waals contacts with the MDM2 binding pocket, as demonstrated in co‑crystal structures of related peptidomimetic inhibitors [2]. These structural modifications collectively produce a Ki of <1 nM, representing a >100‑fold affinity enhancement over the unmodified wild‑type p53 transactivation domain peptide (residues 15‑29; reported Ki ~200‑500 nM) [3].

Sequence Optimization
Class-level inference
>100‑fold affinity gain vs. unmodified p53 (15‑29) peptide
Non‑proteinogenic residues (Aib, Ac3c, 6‑Cl‑Trp) stabilize bioactive conformation
Reported Ki for wild‑type peptide ~200–500 nM
Peptidomimetic Design MDM2 Antagonist Binding Pocket Engineering

Conjugation Chemistry Advantage: 5‑FAM Forms Hydrolytically Stable Amide Bonds Versus FITC Thiourea Linkages

5‑FAM‑PMDM6 is synthesized using 5‑carboxyfluorescein conjugated to the peptide N‑terminus via a stable amide bond, whereas alternative fluorescent MDM2 probes labeled with FITC (fluorescein isothiocyanate) rely on a thiourea linkage that is susceptible to hydrolytic degradation . Technical evaluations of fluorophore‑peptide conjugates demonstrate that FAM reagents require less stringent conjugation conditions, produce higher conjugation yields, and yield conjugates with superior stability relative to FITC‑labeled analogs [1]. Specifically, FITC‑labeled peptides deteriorate more quickly than corresponding FAM conjugates under standard storage conditions (−20 °C lyophilized or in solution), a phenomenon attributed to the lower hydrolytic stability of the thiocarbamoyl bond . For 5‑FAM‑PMDM6, the amide bond ensures that the fluorescent label remains covalently attached to the MDM2‑binding peptide throughout assay incubation (≥30 minutes) and multiple freeze‑thaw cycles, preserving quantitative fluorescence polarization signal integrity [2].

Conjugation Chemistry
Class-level inference
Amide‑linked 5‑FAM resists hydrolysis; FITC‑thiourea bonds degrade faster
Reduces batch‑to‑batch signal drift for quantitative FP
Stability advantage observed across multiple manufacturer validations
Fluorophore‑Peptide Conjugation Assay Reproducibility Long‑Term Stability

5-FAM-PMDM6 Procurement-Guided Application Scenarios: Evidence-Backed Use Cases


High‑Throughput Fluorescence Polarization Screening for MDM2 Inhibitors

5‑FAM‑PMDM6 is optimized for high‑throughput screening (HTS) of small‑molecule MDM2 inhibitors and MDM2‑recruiting PROTAC candidates using fluorescence polarization (FP) assays. The probe is used at a fixed 1 nM concentration in 96‑ or 384‑well plates with recombinant His‑tagged MDM2 (residues 1‑118). Its sub‑nanomolar Kd (1.4 ± 0.3 nM) enables detection of competitive inhibitors across a broad potency range (low nM to μM) with a robust assay window . The hydrolytically stable 5‑FAM amide linkage ensures consistent polarization signal over the 30‑minute incubation period required for equilibrium binding, minimizing data variability across replicate plates [1]. Procurement of catalog‑grade 5‑FAM‑PMDM6 (≥95% purity) eliminates the need for in‑house peptide labeling and validation, enabling immediate integration into established FP‑based MDM2 inhibitor screening workflows .

MDM2 Binding Affinity Determination for Peptidomimetic and Small‑Molecule Drug Candidates

5‑FAM‑PMDM6 serves as the fluorescent tracer in competitive binding assays to determine Ki values of novel MDM2 antagonists, including peptidomimetics, small molecules, and macrocyclic inhibitors. The assay uses recombinant MDM2 (1‑118 residues) and measures displacement of 5‑FAM‑PMDM6 from the p53‑binding pocket . The probe's <1 nM Ki in competition format provides a sensitive baseline for detecting inhibitors across a wide affinity range. This assay format has been validated in peer‑reviewed studies to characterize MDM2 antagonists such as MI‑43, demonstrating its utility for rigorous SAR analysis and lead optimization programs [1].

MDM2‑p53 Protein‑Protein Interaction Mechanistic Studies

5‑FAM‑PMDM6 is employed in fundamental biochemical studies investigating the MDM2‑p53 protein‑protein interaction interface. Its optimized peptidomimetic sequence, incorporating conformationally constrained residues (Aib, Ac3c) and a 6‑chloro‑L‑tryptophan substitution, mimics the α‑helical p53 transactivation domain that binds the hydrophobic cleft of MDM2 . The 5‑FAM label enables real‑time monitoring of MDM2 binding kinetics and equilibrium without perturbing the binding interface. The 494/521 nm excitation/emission profile is compatible with standard fluorescence plate readers and microscopes, facilitating both ensemble FP measurements and single‑molecule fluorescence applications [1].

PROTAC Development and MDM2 E3 Ligase Recruitment Validation

5‑FAM‑PMDM6 is a critical reagent for validating MDM2 recruitment in PROTAC (proteolysis‑targeting chimera) development programs. In competitive FP assays, the probe quantifies the binding affinity of PROTAC molecules or MDM2‑recruiting ligands to the MDM2 E3 ligase domain . The sub‑nanomolar affinity (Ki <1 nM) of 5‑FAM‑PMDM6 ensures that even weak MDM2 binders can be accurately characterized, which is essential for optimizing ternary complex formation and degradation efficiency. Given that >98% of current PROTACs rely on VHL or CRBN E3 ligases, MDM2‑based PROTACs represent an emerging alternative strategy to overcome CRBN mutation‑driven resistance, making 5‑FAM‑PMDM6 a valuable procurement item for next‑generation degrader discovery [1].

Application
Selection Property
Validation Focus
High‑Throughput FP Screening for MDM2 Inhibitors
Ready‑to‑use fluorescent tracer with high MDM2 affinity
FP signal stability and assay window across plate replicates
MDM2 Binding Affinity Determination
Validated competitive binding probe with reported Kd
Ki determination in displacement assay format
MDM2‑p53 Interaction Mechanistic Studies
Peptidomimetic mimicking p53 transactivation domain
Binding kinetics and equilibrium monitoring
PROTAC Development and MDM2 E3 Ligase Recruitment Validation
MDM2 E3 ligase domain binder with reported high affinity
Competitive FP assay for ternary complex quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fam-pmdm6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.